molecular formula C13H13N3O2 B6385818 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine CAS No. 1111113-97-3

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine

Cat. No.: B6385818
CAS No.: 1111113-97-3
M. Wt: 243.26 g/mol
InChI Key: JQVYGSHJDAYZHX-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is a chemical compound with significant biological activity. It is commonly used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine typically involves the reaction of 3-(N-Ethylaminocarbonyl)phenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol

Uniqueness

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-ethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-14-12(17)10-5-3-4-9(6-10)11-7-15-13(18)16-8-11/h3-8H,2H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVYGSHJDAYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686854
Record name N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-97-3
Record name N-Ethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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